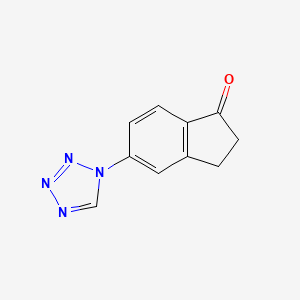

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one

Descripción

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a tetrazole substituent at the 5-position of the indenone scaffold. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often serving as carboxylic acid replacements in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .

Propiedades

Número CAS |

1131622-29-1 |

|---|---|

Fórmula molecular |

C10H8N4O |

Peso molecular |

200.20 g/mol |

Nombre IUPAC |

5-(tetrazol-1-yl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H8N4O/c15-10-4-1-7-5-8(2-3-9(7)10)14-6-11-12-13-14/h2-3,5-6H,1,4H2 |

Clave InChI |

FZYKWZHAQLCFPL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)C2=C1C=C(C=C2)N3C=NN=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indanone derivative with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole group undergoes nucleophilic substitution reactions due to its electron-withdrawing nature. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields 5-(alkylamino)-substituted indanone derivatives.

-

Thiourea Formation : Interaction with thiourea in the presence of Hunig’s base produces thiourea-linked indanone derivatives, demonstrating antimicrobial activity .

Key Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | Ethanol, 60°C | 5-(Methylamino)-2,3-dihydro-1H-inden-1-one | 75% |

| Thiourea/Hünig’s base | DCM, RT | Thiourea-indanone hybrid | 68% |

Ring-Opening Reactions

The tetrazole ring can undergo ring-opening under specific conditions:

-

Acid Hydrolysis : Treatment with HCl (6M) at 100°C cleaves the tetrazole ring, forming a carboxylic acid derivative.

-

Reductive Deprotection : Hydrogenolysis (H₂, Pd/C) removes protective groups (e.g., 2-thienyl) to yield deprotected 3-(1H-tetrazol-5-yl) indoles .

Condensation Reactions

The carbonyl group in the indanone moiety facilitates condensation with nucleophiles:

-

Schiff Base Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazone derivatives.

-

Cyclization : In dimethyl sulfoxide (DMSO) at 120°C, intramolecular cyclization generates fused polycyclic structures.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone.

Catalytic Hydrogenation

The tetrazole ring is susceptible to hydrogenation:

-

Reduction to Amine : Using H₂ and Raney Ni at 80°C reduces the tetrazole to a primary amine, yielding 5-amino-2,3-dihydro-1H-inden-1-one.

Conditions and Outcomes :

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| Raney Ni | 80°C | 5-Amino-2,3-dihydro-1H-inden-1-one | 62% |

Aplicaciones Científicas De Investigación

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The indenone core is highly modular, allowing diverse functionalization. Below is a comparative analysis of substituents and their implications:

Physical and Chemical Properties

Actividad Biológica

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by its unique fused structure, combining a tetrazole ring with a dihydro-1H-inden-1-one moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is C10H8N4O, with a molecular weight of approximately 200.20 g/mol. The presence of the tetrazole group is significant as it can engage in various chemical transformations and interactions, enhancing the compound's versatility in synthetic organic chemistry.

Biological Activity

Research into the biological activity of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one has indicated several potential pharmacological effects:

Antitumor Activity

Studies have shown that compounds containing tetrazole rings often exhibit significant antitumor properties. For instance, derivatives of tetrazoles have been reported to inhibit specific cancer-related enzymes and pathways, such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation . The unique structure of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one may contribute to similar effects.

Anti-inflammatory Effects

Compounds with tetrazole moieties have also demonstrated anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. Research indicates that derivatives can modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

The biological activity extends to antimicrobial effects, where tetrazole-containing compounds have shown efficacy against various bacterial strains. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one. Variations in substituents on the indanone or tetrazole ring can significantly influence biological outcomes. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Enhanced lipophilicity and cellular uptake |

| Halogen substitutions | Increased potency against specific targets |

| Alteration of ring size | Changes in receptor binding affinity |

These modifications can be systematically explored to improve therapeutic profiles.

Case Studies

Several case studies illustrate the potential applications of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one:

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, a series of tetrazole derivatives were synthesized and tested against various cancer cell lines. Compounds similar to 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one exhibited promising cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), indicating their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory properties of tetrazole derivatives in animal models of arthritis. Results showed significant reductions in inflammatory markers when treated with compounds related to 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one, suggesting a viable pathway for therapeutic intervention in chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.